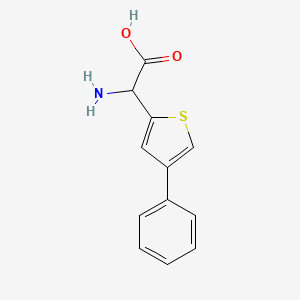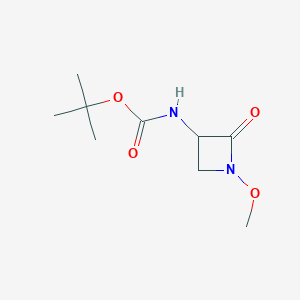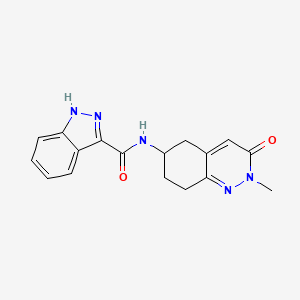![molecular formula C10H11F3O B2472254 (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2248202-44-8](/img/structure/B2472254.png)
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMP-1-ol and is a chiral alcohol with a molecular formula of C10H11F3O.
Mecanismo De Acción
The mechanism of action of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body, including histone deacetylases (HDACs), monoamine oxidases (MAOs), and GABA receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol depend on the specific enzyme or receptor that it inhibits. For example, inhibition of HDACs can lead to increased histone acetylation, resulting in changes in gene expression. Inhibition of MAOs can lead to increased levels of monoamine neurotransmitters, such as dopamine and serotonin, in the brain. Inhibition of GABA receptors can lead to increased excitability of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol in lab experiments is its high enantiomeric excess, which allows for the synthesis of chiral compounds with high purity. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol. One direction is the development of new synthetic methods for the compound, which could improve yield and reduce cost. Another direction is the study of the compound's potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol involves the reaction of 2-(Trifluoromethyl)benzaldehyde with 2-propanol in the presence of a chiral catalyst. The reaction proceeds through an enantioselective reduction process, resulting in the formation of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol with high enantiomeric excess.
Aplicaciones Científicas De Investigación
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In organic synthesis, (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has been used as a chiral building block for the synthesis of other chiral compounds. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
Propiedades
IUPAC Name |
(2S)-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPXXWQTKJGRI-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2472172.png)
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-fluorobenzamide](/img/structure/B2472174.png)



![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2472183.png)
![Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B2472184.png)
![6-Cyano-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2472186.png)

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)

